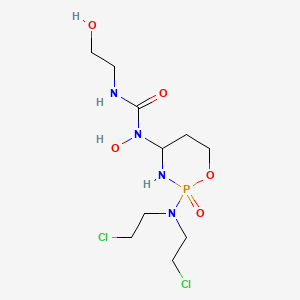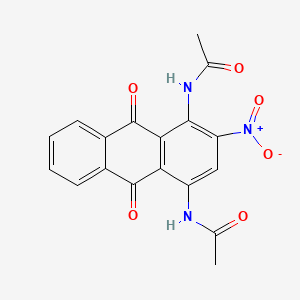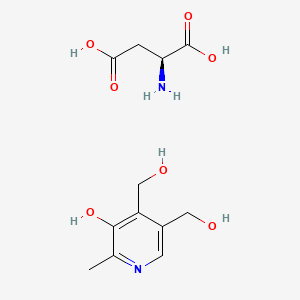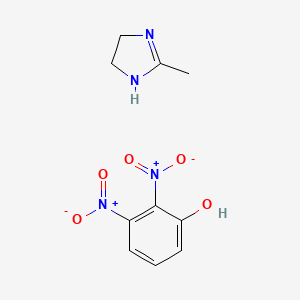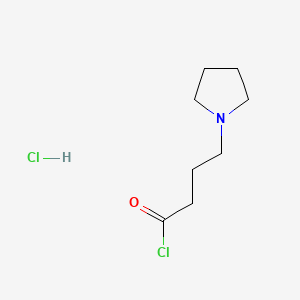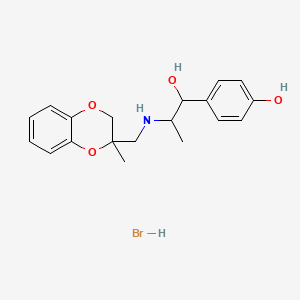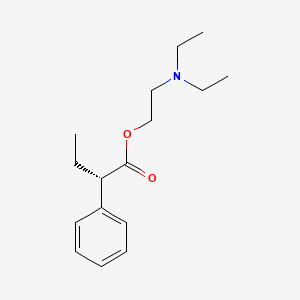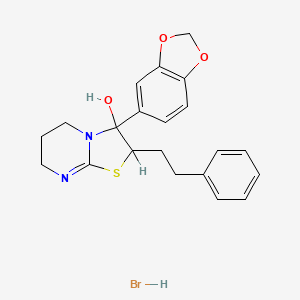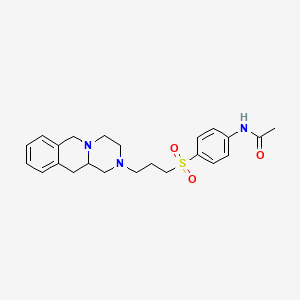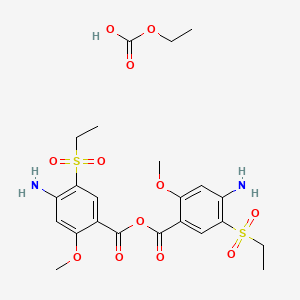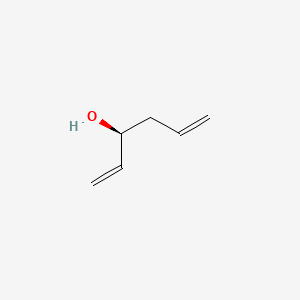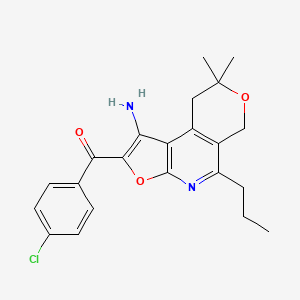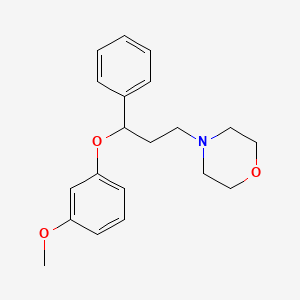
D-beta-Mannosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-beta-Mannosamine is a hexosamine monosaccharide, which is a type of sugar molecule. It is a derivative of mannose, a simple sugar, and is characterized by the presence of an amino group in place of a hydroxyl group. This compound is significant in various biological processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-beta-Mannosamine can be synthesized through several methods:
Aldolase Treatment of Sialic Acid: This method involves the enzymatic conversion of sialic acid to produce this compound and pyruvic acid.
Base Catalyzed Epimerization of N-acetylglucosamine: This chemical reaction involves the conversion of N-acetylglucosamine to this compound under basic conditions.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method uses rhodium catalysts to facilitate the oxidative cyclization of glucal derivatives to produce this compound.
Industrial Production Methods
This compound is produced industrially by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to this compound .
Chemical Reactions Analysis
Types of Reactions
D-beta-Mannosamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This reaction involves the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce corresponding carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
D-beta-Mannosamine has several applications in scientific research:
Mechanism of Action
D-beta-Mannosamine exerts its effects through various molecular pathways:
Comparison with Similar Compounds
Similar Compounds
N-acetyl-D-mannosamine: A derivative of D-beta-Mannosamine with an acetyl group attached to the amino group.
D-glucosamine: Another hexosamine monosaccharide, similar in structure but derived from glucose.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of sialic acids and its involvement in glycosylation processes. Its structural features and reactivity make it distinct from other hexosamines like D-glucosamine and N-acetyl-D-mannosamine .
Properties
CAS No. |
6490-72-8 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6-/m1/s1 |
InChI Key |
MSWZFWKMSRAUBD-AIECOIEWSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


